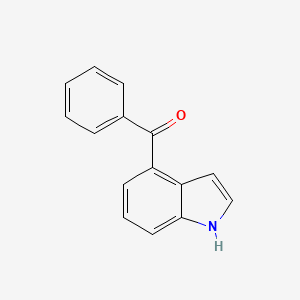

4-Benzoyl-1H-indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Benzoyl-1H-indole is an organic compound with the molecular weight of 221.26 . It is also known by its IUPAC name, (1H-indol-4-yl)(phenyl)methanone .

Molecular Structure Analysis

This compound contains a total of 30 bonds, including 19 non-H bonds, 17 multiple bonds, 2 rotatable bonds, 1 double bond, 16 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 ketone (aromatic), and 1 Pyrrole .Chemical Reactions Analysis

While specific chemical reactions involving this compound were not found in the available resources, indole and its derivatives are known to exhibit a variety of pharmacological actions and have been used as an active ingredient in drug design and production .Physical and Chemical Properties Analysis

This compound has a molecular weight of 221.26 . More specific physical and chemical properties were not found in the available resources.Scientific Research Applications

Synthesis and Functionalization

- Indole Synthesis Classification: A review on indole synthesis presents a classification of all indole syntheses, emphasizing the innovation in methods for preparing indoles, including 4-Benzoyl-1H-indole derivatives (Taber & Tirunahari, 2011).

- Regioselective Alkenylation: A study describes a highly regioselective alkenylation of indole at the C2-position using a Ru(II) catalyst, highlighting the directing group strategy and its utility for synthesizing natural products (Lanke & Prabhu, 2013).

- Palladium-Catalyzed Reactions: The importance of palladium-catalyzed reactions in synthesizing and functionalizing indoles, including those involving this compound, is discussed, showcasing the evolution of these methods over 100 years (Cacchi & Fabrizi, 2005).

Biological Activity and Mechanistic Insights

- Potential Biological Activities: A study on the synthesis of N-[3-(2,3-dimethyl-1H-indol-1-yl)-4-hydroxyphenyl]arylsulfon(amides) explores the potential biological activities of these compounds, indicating the significance of indole derivatives in medicinal chemistry (Avdeenko, Konovalova, & Yakymenko, 2020).

- Diastereoselectivity in Ergoline Synthesis: Research on the epoxidation of 1-Benzoyl-1,2,2a,3-tetrahydrobenz[cd]indole explores diastereoselectivity, which is crucial for synthesizing complex molecules with specific stereochemical configurations (Leanna, Martinelli, Varie, & Kress, 1989).

Innovative Synthesis Approaches

- Direct Ethynylation: A novel approach for the direct ethynylation of the indole nucleus using 1-benzoyl-2-bromoacetylene on Al2O3 is presented, showcasing a method for modifying the indole core (Sobenina, Demenev, Mikhaleva, Ushakov, Vasil’tsov, Ivanov, & Trofimov, 2006).

- Ir(I)-Catalyzed C-H Bond Alkylation: This study highlights an Ir(I)-catalyzed C2-alkylation of N-substituted indole derivatives, providing insights into selective synthesis processes (Pan, Ryu, & Shibata, 2012).

Future Directions

Mechanism of Action

Target of Action

4-Benzoyl-1H-indole, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often the primary targets of the compound, and their role is typically to mediate the biological activities of the compound. Indole derivatives have been known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

The mode of action of this compound involves its interaction with its targets, which results in changes in the biological activities of the targets. For instance, certain indole derivatives have been reported to show inhibitory activity against influenza A . This suggests that this compound might interact with its targets in a way that inhibits the activity of the targets, thereby exerting its biological effects.

Biochemical Pathways

The biochemical pathways affected by this compound and their downstream effects are diverse, given the broad-spectrum biological activities of indole derivatives . For instance, indole derivatives have been known to exhibit antiviral activity, suggesting that they might affect the viral replication pathway . Similarly, their anti-inflammatory and anticancer activities suggest that they might affect the inflammatory response pathway and the cell proliferation pathway, respectively .

Result of Action

The molecular and cellular effects of the action of this compound are likely to be diverse, given the broad-spectrum biological activities of indole derivatives . For instance, its antiviral activity suggests that it might inhibit viral replication at the molecular level, thereby preventing the infection of new cells . Similarly, its anti-inflammatory activity suggests that it might inhibit the production of pro-inflammatory molecules, thereby reducing inflammation at the cellular level .

Biochemical Analysis

Biochemical Properties

4-Benzoyl-1H-indole, like other indole derivatives, is known to interact with multiple receptors, contributing to its broad-spectrum biological activities

Cellular Effects

Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Indole is known to be involved in various metabolic pathways in both bacteria and plants

Properties

IUPAC Name |

1H-indol-4-yl(phenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO/c17-15(11-5-2-1-3-6-11)13-7-4-8-14-12(13)9-10-16-14/h1-10,16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHUZJORSZJFKEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C3C=CNC3=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134977-98-3 |

Source

|

| Record name | 4-benzoyl-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide](/img/structure/B2822529.png)

![2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-ethyl-1,3,4-oxadiazole](/img/structure/B2822530.png)

![5-{[(3-chloro-4-methoxyphenyl)(cyano)amino]methyl}-2,3-dihydro-1H-1,2,4-triazol-3-one](/img/structure/B2822532.png)

![2-(4-Fluorophenyl)-1-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2822534.png)

![Methyl 3-{[(3-chloroanilino)carbonyl]amino}-3-(3-fluorophenyl)propanoate](/img/structure/B2822537.png)

![3-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2822538.png)